3,4,6-Tri-O-acetyl-D-galactal

Catalog No.
S576041
CAS No.
4098-06-0
M.F
C12H16O7
M. Wt
272.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,6-Tri-O-acetyl-D-galactal

CAS Number

4098-06-0

Product Name

3,4,6-Tri-O-acetyl-D-galactal

IUPAC Name

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3

InChI Key

LLPWGHLVUPBSLP-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Synonyms

2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol 1,3,4-Triacetate; 1,2-Dideoxy-D-lyxo-hex-1-enopyranose Triacetate; Galactal Triacetate; 3,4,6-Tri-O-acetyl-D-galactal; D-Galactal Triacetate; Tri-O-acetyl-D-galactal; Triacetyl-D-galactal; Triacetylgalactal;

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C

Organic Synthesis:

  • Precursor for Sugar Derivatives: Triacetyl galactal serves as a valuable starting material for the synthesis of diverse sugar derivatives with various functional groups. These derivatives have applications in various fields, including medicinal chemistry, materials science, and carbohydrate research .
  • Glycosylation Reactions: The acetyl groups present in triacetyl galactal can be selectively removed or modified, allowing researchers to participate in glycosylation reactions. These reactions involve linking sugars together to form complex carbohydrates, which play crucial roles in biological processes .

Carbohydrate Chemistry Research:

  • Model Compound for Galactose-Based Systems: Triacetyl galactal's well-defined structure and stability make it a suitable model compound for studying various aspects of galactose-based systems. This includes understanding the interactions of galactose with other molecules, its reactivity in different environments, and its physical properties .
  • Investigating Galactosyltransferases: Enzymes known as galactosyltransferases play a vital role in the biosynthesis of complex carbohydrates. Triacetyl galactal can be used as a substrate to study the activity and specificity of these enzymes, aiding researchers in understanding their biological function and potential therapeutic targets .

Material Science Applications:

  • Development of Sugar-Based Materials: Triacetyl galactal holds potential for the development of novel sugar-based materials with unique properties. These materials could possess applications in various fields, such as drug delivery systems, biocompatible scaffolds for tissue engineering, and functional materials with specific optical or electronic properties .

3,4,6-Tri-O-acetyl-D-galactal is a derivative of D-galactose where three hydroxyl groups have been acetylated. Its chemical formula is C₁₂H₁₆O₇, and it has a molecular weight of approximately 272.25 g/mol . The compound appears as a colorless to pale yellow liquid and is sensitive to heat, requiring refrigeration for storage . Its structural modifications enhance its reactivity and solubility, making it an essential intermediate in synthetic organic chemistry.

That are pivotal for synthesizing more complex carbohydrates. Notably:

  • Azidochlorination: This reaction involves converting 3,4,6-tri-O-acetyl-D-galactal into 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride. The process utilizes sodium azide and iron(III) chloride in acetonitrile at low temperatures .
  • Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds with other sugars or alcohols .

Synthesis of 3,4,6-tri-O-acetyl-D-galactal typically involves the acetylation of D-galactal using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The general steps include:

  • Dissolving D-galactal: The sugar is dissolved in an appropriate solvent.
  • Adding Acetylating Agent: Acetic anhydride or acetyl chloride is added to the solution.
  • Reaction Conditions: The mixture is stirred under controlled temperature conditions to facilitate acetylation.
  • Purification: The resultant product is purified through column chromatography or recrystallization .

3,4,6-Tri-O-acetyl-D-galactal serves multiple applications:

  • Synthesis of Oligosaccharides: It acts as a precursor for synthesizing various oligosaccharides used in pharmaceuticals and biochemistry.
  • Glycoconjugate Formation: It is utilized in the preparation of glycoconjugates that are essential for studying cell recognition and signaling processes .
  • Research Tool: The compound is often used in research settings to explore carbohydrate interactions and modifications.

Interaction studies involving 3,4,6-tri-O-acetyl-D-galactal focus on its reactivity with other biomolecules. For example:

  • Reactivity with Amines: The compound can react with amines to form glycosidic bonds, which are crucial for creating glycosides.
  • Complex Formation: It can participate in the formation of complexes with proteins or enzymes that recognize specific sugar structures .

Several compounds share structural similarities with 3,4,6-tri-O-acetyl-D-galactal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
D-GalactoseUnmodified sugarBasic structure without acetylation
2-Azido-3,4,6-tri-O-acetyl-D-galactalAzido group at C-2Enhanced reactivity for further derivatization
3-O-Acetyl-D-galactalOnly one acetyl groupLess reactive than tri-O-acetyl derivative
4-O-Acetyl-D-galactalAcetylation at C-4 onlyDifferent reactivity profile

The uniqueness of 3,4,6-tri-O-acetyl-D-galactal lies in its triacetate structure which provides enhanced stability and reactivity compared to its monoacetate counterparts.

Traditional Acetylation Approaches for D-Galactal Derivatives

Traditional acetylation involves protecting hydroxyl groups of D-galactose to form 3,4,6-tri-O-acetyl-D-galactal. A representative procedure begins with D-galactose treated with acetic anhydride and a catalytic acid (e.g., HClO₄) at 0°C, yielding 1,3,4,6-tetra-O-acetyl-D-galactose. Subsequent bromination with HBr in acetic acid generates 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose, which undergoes elimination using Zn dust and NaH₂PO₄ to produce the target compound. This method achieves ~60% overall yield but requires careful control of reaction conditions to avoid over-acetylation or decomposition.

Table 1: Reagents and Conditions for Traditional Acetylation

StepReagentsConditionsYield (%)
AcetylationAc₂O, HClO₄0°C, 30 min85
BrominationHBr/AcOHRT, 6 h70
EliminationZn dust, NaH₂PO₄RT, 3 h60

The stereochemical integrity of the product is preserved through Zemplén deacetylation, which selectively removes acetyl groups under mild basic conditions.

Azidonitration Strategies Using Ceric Ammonium Nitrate

Azidonitration introduces nitrogen functionalities at the C2 position, enabling access to 2-azido-2-deoxy-D-galactosamine derivatives. Lemieux and Ratcliffe pioneered this method by reacting 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium nitrate (CAN) and sodium azide (NaN₃) in acetonitrile. The reaction proceeds via electrophilic addition, producing a mixture of β-galacto (53%), α-galacto (22%), and α-talo (8%) azidonitrates.

$$
\text{3,4,6-Tri-O-acetyl-D-galactal} + \text{CAN} + \text{NaN}_3 \rightarrow \text{2-Azido-1-nitrate adducts} + \text{Byproducts}
$$

Table 2: Azidonitration Product Distribution

ProductConfigurationYield (%)Reaction Time (h)
β-Galacto adductC1-NO₂, C2-N₃536
α-Galacto adductC1-NO₂, C2-N₃226
α-Talo adductC1-NO₂, C2-N₃86

The β-galacto adduct is preferentially crystallized using lithium nitrate, facilitating its isolation. Hydrolysis of the nitrates yields N-acetyl-D-galactosamine, a precursor for glycosyl halides used in oligosaccharide synthesis.

Continuous Flow Azidophenylselenylation Techniques

Continuous flow chemistry addresses safety and scalability challenges in azidophenylselenylation. A flow setup with FEP tubing and a T-mixer enables precise control of residence time (3 h) and stoichiometry. Reactants include 3,4,6-tri-O-acetyl-D-galactal, diphenyldiselenide (Ph₂Se₂), trimethylsilyl azide (TMSN₃), and [bis(acetoxy)iodo]benzene (BAIB) in dichloromethane (DCM). The flow system reduces side products (<5%) and achieves 1.2 mmol/h productivity, surpassing batch methods.

Table 3: Batch vs. Continuous Flow Parameters

ParameterBatch MethodContinuous Flow
Reaction Time12 h3 h
Yield65%82%
Productivity0.5 mmol/h1.2 mmol/h
SafetyExplosive HN₃ riskMinimal HN₃ exposure

The flow system’s efficiency stems from rapid mixing and temperature control (27°C), minimizing decomposition. This method is pivotal for large-scale synthesis of glycosyl donors.

XLogP3

0.2

Hydrogen Bond Acceptor Count

7

Exact Mass

272.08960285 g/mol

Monoisotopic Mass

272.08960285 g/mol

Heavy Atom Count

19

Other CAS

4098-06-0

Wikipedia

3,4,6-Tri-O-acetyl-D-galactal

Dates

Modify: 2023-09-14
Leibeling et al. Domino access to highly substituted chromans and isochromans from carbohydrates. Nature Chemical Biology, doi: 10.1038/nchembio.302, published online 24 January 2010 http://www.nature.com/naturechemicalbiology

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